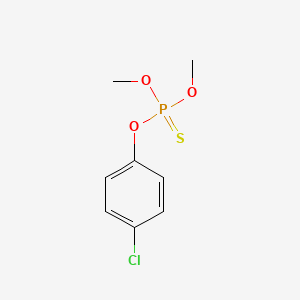
Dimethyl 4-chlorophenyl thiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-chlorophenyl thiophosphate is an organophosphorus compound with the molecular formula C8H10ClO3PS. It is known for its applications in various fields, including agriculture and industry. This compound is characterized by the presence of a thiophosphate group attached to a 4-chlorophenyl ring, making it a versatile chemical with unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-chlorophenyl thiophosphate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of dimethyl sulfide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-chlorophenyl thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different thiophosphates.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphates, while substitution reactions can produce a variety of substituted thiophosphates .
Scientific Research Applications
Dimethyl 4-chlorophenyl thiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of dimethyl 4-chlorophenyl thiophosphate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. The thiophosphate group plays a crucial role in binding to the active site of the enzyme, leading to inhibition. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes in pests .
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another organophosphorus compound used as an insecticide.
Malathion: A widely used pesticide with a similar thiophosphate structure.
Amifostine: A thiophosphate compound used in cancer chemotherapy.
Uniqueness
Dimethyl 4-chlorophenyl thiophosphate is unique due to its specific structural features, such as the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C8H10ClO3PS |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
(4-chlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10ClO3PS/c1-10-13(14,11-2)12-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
BRVKOSZYJDZFRX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















